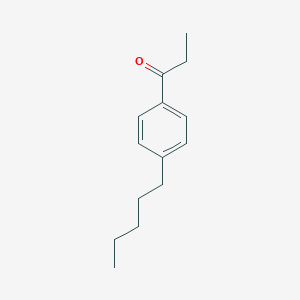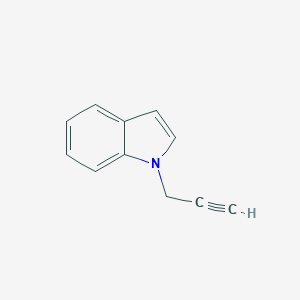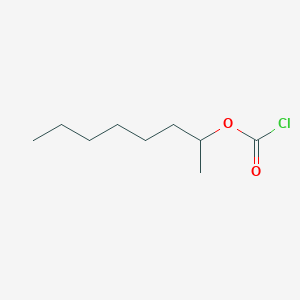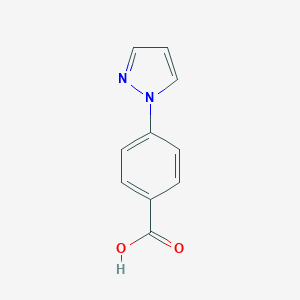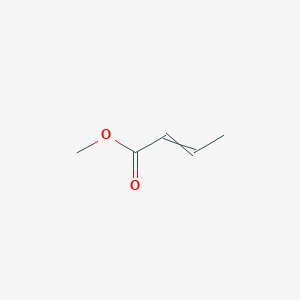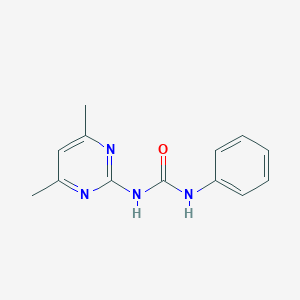
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-, is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly used in scientific research for its various properties and applications.
作用机制
Urea acts as a protein denaturant by disrupting the non-covalent interactions between proteins. It also modifies proteins by reacting with amino groups, resulting in the formation of carbamoyl derivatives. Urea's chaotropic properties enable it to disrupt the hydrophobic interactions between proteins and water molecules, allowing for the purification of proteins.
生化和生理效应
Urea has various biochemical and physiological effects on living organisms. In humans, urea is produced in the liver as a byproduct of protein metabolism and excreted by the kidneys. High levels of urea in the blood can indicate kidney dysfunction. Urea is also used in the treatment of skin conditions such as psoriasis and eczema due to its moisturizing properties.
实验室实验的优点和局限性
Urea has several advantages for lab experiments, including its low cost, high solubility in water, and compatibility with various techniques such as chromatography and electrophoresis. However, urea can also interfere with certain assays and may cause protein aggregation at high concentrations.
未来方向
There are several future directions for the use of urea in scientific research. One area of interest is the development of new methods for protein purification using urea derivatives. Another area of interest is the use of urea in the development of new cryoprotectants for biological samples. Additionally, the use of urea in the treatment of various diseases such as cancer and Alzheimer's disease is an active area of research.
In conclusion, urea is a versatile compound with various applications in scientific research. Its properties and applications make it a valuable tool for protein purification, modification, and analysis. Further research into the use of urea and its derivatives may lead to new discoveries in the fields of medicine and biotechnology.
合成方法
Urea can be synthesized by reacting cyanamide with aniline in the presence of a catalyst such as sulfuric acid. The reaction produces urea as a white crystalline solid with a melting point of 132-135°C.
科学研究应用
Urea has various applications in scientific research, including its use as a protein denaturant, a reagent for protein modification, and a chaotropic agent for protein purification. It is also used as a source of nitrogen in microbiological media and as a cryoprotectant for biological samples.
属性
CAS 编号 |
16018-69-2 |
|---|---|
产品名称 |
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- |
分子式 |
C13H14N4O |
分子量 |
242.28 g/mol |
IUPAC 名称 |
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C13H14N4O/c1-9-8-10(2)15-12(14-9)17-13(18)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,16,17,18) |
InChI 键 |
MPVBQYNJWXEWMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C |
规范 SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C |
其他 CAS 编号 |
16018-69-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



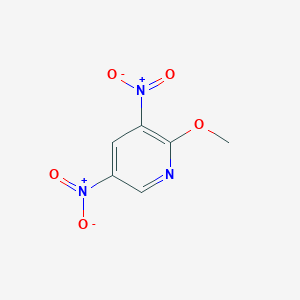
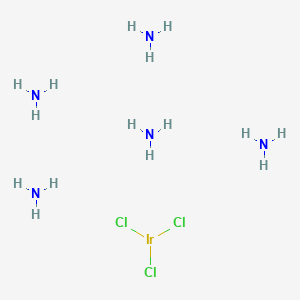

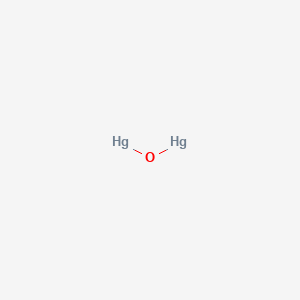
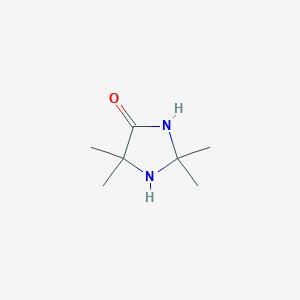
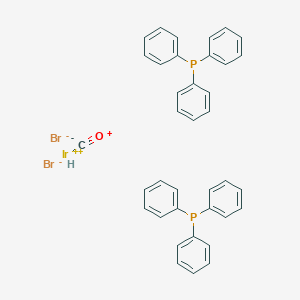
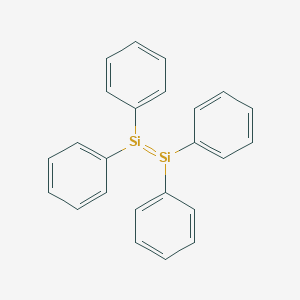
![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)
